Cas no 82044-23-3 (Potassium (R)-Glycidate)

Potassium (R)-Glycidate is a chiral epoxide derivative widely utilized as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its high enantiomeric purity makes it particularly valuable for the production of optically active compounds, ensuring precise stereochemical control in reactions. The potassium salt form enhances solubility in polar solvents, facilitating its use in aqueous or protic reaction conditions. This compound is often employed in asymmetric synthesis, including the preparation of β-blockers and other bioactive molecules. Its stability under controlled conditions and compatibility with various catalytic systems further underscore its utility in fine chemical and API synthesis. Proper handling and storage are recommended to maintain its integrity.
Potassium (R)-Glycidate structure
Potassium (R)-Glycidate structure
Product name:Potassium (R)-Glycidate
CAS No:82044-23-3
MF:C3H4KO3
Molecular Weight:127.160362243652
MDL:MFCD00274194
CID:699725
PubChem ID:23708734

Potassium (R)-Glycidate 化学的及び物理的性質

名前と識別子

    • Oxiranecarboxylic acid, potassium salt, (2R)-
    • Potassium (R)-oxirane-2-carboxylate
    • Oxiranecarboxylic acid, potassium salt, (2R)- (9CI)
    • Oxiranecarboxylic acid, potassium salt, (R)- (ZCI)
    • Potassium (2R)-glycidate
    • Potassium (R)-glycidate
    • AKOS016005599
    • MFCD00274194
    • (R)-oxirane-2-carboxylate (potassium)
    • DTXSID90635764
    • SCHEMBL7868884
    • CS-0099809
    • potassium;(2R)-oxirane-2-carboxylate
    • Potassium (2R)-oxirane-2-carboxylate
    • AC-30694
    • 82044-23-3
    • Potassium(R)-oxirane-2-carboxylate
    • Potassium (R)-Glycidate
    • MDL: MFCD00274194
    • インチ: 1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/t2-;/m1./s1
    • InChIKey: QSVVJJRBBMPZEW-HSHFZTNMSA-N
    • SMILES: C([C@@H]1OC1)(=O)O.[K]

計算された属性

  • 精确分子量: 125.97192544g/mol
  • 同位素质量: 125.97192544g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 82.2
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.7Ų

Potassium (R)-Glycidate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM525781-250mg
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
250mg
$67 2024-07-23
TRC
P993423-500mg
Potassium (R)-Glycidate
82044-23-3
500mg
$ 800.00 2023-09-06
eNovation Chemicals LLC
Y1200420-1g
Potassium (R)-oxirane-2-carboxylate
82044-23-3 95%
1g
$500 2024-07-23
Ambeed
A144615-1g
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
1g
$127.0 2025-02-21
Ambeed
A144615-5g
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
5g
$634.0 2025-02-21
Chemenu
CM525781-1g
Potassium (R)-oxirane-2-carboxylate
82044-23-3 97%
1g
$199 2024-07-23
TRC
P993423-1g
Potassium (R)-Glycidate
82044-23-3
1g
$ 1240.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DI706-50mg
Potassium (R)-Glycidate
82044-23-3 97+%
50mg
648.0CNY 2021-07-15
abcr
AB461007-1 g
Potassium (R)-oxirane-2-carboxylate; .
82044-23-3
1g
€671.90 2023-04-22
A2B Chem LLC
AC29864-1g
Potassium (r)-oxirane-2-carboxylate
82044-23-3 95%
1g
$90.00 2024-04-19

Potassium (R)-Glycidate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1.5 h, -20 °C; -20 °C → 0 °C; 17 h, 0 °C
1.2 Solvents: Ethanol ,  Water ;  30 min, rt → reflux
Reference
Total Synthesis of Solandelactone I
Eichenauer, Nils C.; et al, Journal of Natural Products, 2015, 78(11), 2782-2790

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
Reference
Enantioselective synthesis of 2-alkyl-5-methylene-1,3-dioxolan-4-ones and exo-selective Diels-Alder reactions with cyclopentadiene
Roush, William R.; et al, Journal of Organic Chemistry, 1992, 57(12), 3380-7

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Nitrous acid Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Ethanol
Reference
Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: Combining mechanism- and modeling-based design
Reichau, Sebastian; et al, Journal of Biological Chemistry, 2011, 286(18), 16197-16207

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid ,  (SP-4-2)-[[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6… Solvents: Dichloromethane ;  1 h, rt
1.2 Solvents: Water ;  21 h, rt; 2 h, 85 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C → rt; 16 h, rt
Reference
Synthesis of the fungal macrolide berkeleylactone A and its inhibition of microbial biofilm formation
Schriefer, Manuel G.; et al, Organic & Biomolecular Chemistry, 2021, 19(21), 4743-4751

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hypochlorite ;  30 min, 0 °C; 1.5 h, > 0 °C
2.1 Reagents: Oxygen Catalysts: p-Toluenesulfonic acid ,  (SP-4-2)-[[2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6… Solvents: Dichloromethane ;  1 h, rt
2.2 Solvents: Water ;  21 h, rt; 2 h, 85 °C
3.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C → rt; 16 h, rt
Reference
Synthesis of the fungal macrolide berkeleylactone A and its inhibition of microbial biofilm formation
Schriefer, Manuel G.; et al, Organic & Biomolecular Chemistry, 2021, 19(21), 4743-4751

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium bromide ,  Hydrogen bromide Solvents: Water ;  rt → -10 °C
1.2 Reagents: Sodium nitrite ;  -10 °C; -10 °C → 0 °C; 12 h, 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Ethanol ;  -15 °C; 2 h, -15 °C; -15 °C → 0 °C; 16 h, 0 °C; pH 2 - 3
Reference
The asymmetric total synthesis of (+)-salvianolic acid A
Zheng, Yong; et al, Tetrahedron, 2016, 72(33), 5047-5050

Synthetic Circuit 7

Reaction Conditions
Reference
Total Synthesis of Berkeleylactone A
Ferko, Branislav; et al, Journal of Organic Chemistry, 2019, 84(11), 7159-7165

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C → rt; 16 h, rt
Reference
Synthesis of the fungal macrolide berkeleylactone A and its inhibition of microbial biofilm formation
Schriefer, Manuel G.; et al, Organic & Biomolecular Chemistry, 2021, 19(21), 4743-4751

Potassium (R)-Glycidate Raw materials

Potassium (R)-Glycidate Preparation Products

Potassium (R)-Glycidate 関連文献

Potassium (R)-Glycidateに関する追加情報

Potassium (R)-Glycidate: A Comprehensive Overview

Potassium (R)-Glycidate, identified by the CAS number 82044-23-3, is a significant compound in the field of organic chemistry and materials science. This compound, also referred to as potassium (R)-glycidate, has garnered attention due to its unique properties and versatile applications. The compound is characterized by its glycidic acid derivative structure, which imparts it with distinctive chemical and physical attributes.

The synthesis of Potassium (R)-Glycidate involves a series of carefully controlled reactions, often leveraging advanced techniques such as enantioselective catalysis. Recent studies have highlighted the potential of this compound in the development of novel materials, particularly in the realm of biodegradable polymers. Researchers have demonstrated that Potassium (R)-Glycidate can serve as a building block for creating polymers with tailored mechanical properties, making it a valuable asset in sustainable materials science.

In terms of applications, Potassium (R)-Glycidate has found utility in various industries, including pharmaceuticals and agriculture. Its role as an intermediate in drug synthesis has been well-documented, with recent findings suggesting its potential in enhancing drug delivery systems. Moreover, the compound's compatibility with biological systems has led to its exploration in bio-based composites, which are increasingly sought after in eco-friendly manufacturing processes.

Recent advancements in analytical techniques have further elucidated the structural and functional properties of Potassium (R)-Glycidate. For instance, high-resolution mass spectrometry has provided deeper insights into its molecular composition, while nuclear magnetic resonance (NMR) spectroscopy has revealed details about its stereochemical arrangement. These findings have not only improved our understanding of the compound but also paved the way for innovative applications.

From a sustainability perspective, Potassium (R)-Glycidate represents a promising avenue for reducing reliance on petroleum-based products. Its derivation from renewable resources aligns with global efforts to transition towards greener chemical processes. As research continues to uncover new functionalities and applications, Potassium (R)-Glycidate is poised to play an increasingly important role in diverse fields.

In conclusion, Potassium (R)-Glycidate (CAS No. 82044-23-3) stands out as a multifaceted compound with significant potential across various industries. Its unique properties, coupled with ongoing research advancements, ensure that it remains at the forefront of chemical innovation.

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